(R)-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-[di(adamantan-1-yl)phosphino]phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of adamantyl groups, phosphanyl groups, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include adamantanecarboxylic acid, enamides, and other alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfinamide groups to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, including temperature, solvent, and catalyst choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful in various applications.
Scientific Research Applications
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in catalysis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The adamantyl and phosphanyl groups play a crucial role in binding to target molecules, while the trifluoromethyl groups enhance the compound’s stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}morpholine
- Di(1-adamantyl)-2-morpholinophenylphosphine
- Bis(adamant-1-yl)(2-morpholinophenyl)phosphine
Uniqueness
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to the presence of trifluoromethyl groups, which impart unique chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C40H50F6NOPS |
---|---|
Molecular Weight |
737.9 g/mol |
IUPAC Name |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-[3,5-bis(trifluoromethyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H50F6NOPS/c1-36(2,3)50(48)47(4)35(30-15-31(39(41,42)43)17-32(16-30)40(44,45)46)33-7-5-6-8-34(33)49(37-18-24-9-25(19-37)11-26(10-24)20-37)38-21-27-12-28(22-38)14-29(13-27)23-38/h5-8,15-17,24-29,35H,9-14,18-23H2,1-4H3 |
InChI Key |
WDNMNLKBOYOHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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